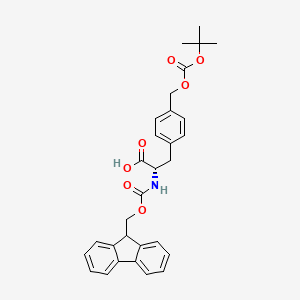

Fmoc-L-phe(4-ch2-O-Boc)

Description

Significance of Non-Canonical Amino Acids in Biomolecular Engineering

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. Their incorporation into peptides and proteins is a powerful tool in biomolecular engineering, offering a way to introduce novel chemical functionalities, probe biological processes, and create new biomaterials. frontiersin.orgcaltech.eduresearchgate.net The ability to site-specifically integrate ncAAs allows for the precise modification of protein structure and function, leading to advancements in drug discovery, materials science, and our fundamental understanding of biological systems. frontiersin.orguh.edu The use of ncAAs has expanded the chemical diversity accessible in protein engineering, enabling the creation of proteins with enhanced stability, altered catalytic activity, and unique spectroscopic properties. caltech.eduuh.edunih.gov

Strategic Role of Orthogonal Protecting Groups (Fmoc and Boc) in Peptide Synthesis

The synthesis of peptides is a stepwise process that requires the careful protection and deprotection of reactive functional groups. biosynth.com Orthogonal protecting groups are essential in this process, as they can be removed under different conditions without affecting each other. biosynth.comub.edunih.gov The most widely used orthogonal protection strategy in modern solid-phase peptide synthesis (SPPS) is the combination of the fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the tert-butyloxycarbonyl (Boc) group for side-chain protection. biosynth.comiris-biotech.deacs.org

The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent. biosynth.comiris-biotech.de In contrast, the Boc group is acid-labile and is cleaved with acids like trifluoroacetic acid (TFA). biosynth.comiris-biotech.de This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation while the side-chain protecting groups remain intact until the final cleavage from the solid support. biosynth.comub.eduiris-biotech.de This strategy prevents unwanted side reactions and ensures the synthesis of the desired peptide sequence with high fidelity. biosynth.commdpi.com

Rationale for the Development and Application of Fmoc-L-phenylalanine Derivatives with Side-Chain Functionality, such as Fmoc-L-phe(4-ch2-O-Boc)

Fmoc-L-phenylalanine derivatives with functionalized side chains are of great interest in peptide chemistry as they allow for the introduction of specific modifications that can influence the peptide's structure, function, and properties. researchgate.netrsc.orgrsc.orgacs.org The modification of the phenyl ring of phenylalanine can introduce new non-covalent interactions, such as altered π-π stacking, hydrogen bonding, and hydrophobic interactions, which can impact the self-assembly and biological activity of the resulting peptides. researchgate.netacs.org

The specific compound, Fmoc-L-phe(4-ch2-O-Boc), is a strategically designed building block. The Fmoc group serves as the temporary N-terminal protecting group, while the Boc group protects a hydroxyl functionality on the phenyl side chain, introduced via a methylene (B1212753) spacer. This design allows for the incorporation of a modified phenylalanine residue into a peptide chain using standard Fmoc-SPPS. After the peptide is synthesized, the Boc group can be selectively removed under acidic conditions to reveal a reactive hydroxyl group on the side chain. This hydroxyl group can then be further modified, for example, by glycosylation, phosphorylation, or attachment of other molecules, providing a versatile handle for creating complex and functionally diverse peptides.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO7/c1-30(2,3)38-29(35)37-17-20-14-12-19(13-15-20)16-26(27(32)33)31-28(34)36-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,34)(H,32,33)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMAZNYUHWBPAM-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)OCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L Phe 4 Ch2 O Boc and Analogous Building Blocks

Precursor Synthesis and Regioselective Functionalization Strategies for the Phenylalanine Side Chain

The synthesis of Fmoc-L-phe(4-ch2-O-Boc) begins with the careful construction of its precursors, focusing on the regioselective modification of the L-phenylalanine side chain.

Introduction of the 4-Substituted Alkoxy-Boc Moiety on L-Phenylalanine

The initial and critical step involves the introduction of the 4-substituted alkoxy-Boc moiety onto the L-phenylalanine scaffold. A common strategy begins with a commercially available, N-alpha-protected L-phenylalanine derivative, such as Boc-L-phenylalanine. orgsyn.org The para position of the phenyl ring is then functionalized. One approach involves the use of L-tyrosine, a naturally occurring amino acid with a hydroxyl group at the para position. This hydroxyl group can serve as a handle for further chemical modifications. For instance, N-Boc-L-tyrosine can be reacted with paraformaldehyde in the presence of an acid catalyst to form an oxazolidinone derivative. researchgate.net This intermediate can then undergo a palladium-catalyzed cross-coupling reaction to introduce the desired alkoxy-Boc group. researchgate.net

Another route involves the direct functionalization of a pre-existing phenylalanine derivative. For example, a 4-iodo-L-phenylalanine derivative can be utilized in a copper-catalyzed Ullman-type coupling reaction with an appropriate alcohol to introduce the alkoxy side chain. nih.gov Following the introduction of the alkoxy group, the Boc protecting group is installed on the oxygen atom. This is typically achieved by reacting the alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. organic-chemistry.org

| Reaction Type | Starting Material Example | Key Reagents | Purpose |

| Palladium-catalyzed cross-coupling | N-Boc-L-tyrosine derivative | Palladium catalyst, alkoxy-Boc precursor | Introduction of the alkoxy-Boc moiety |

| Ullman-type coupling | 4-iodo-L-phenylalanine derivative | Copper catalyst, alcohol | Formation of the ether linkage |

| Boc protection | 4-hydroxy-L-phenylalanine derivative | Di-tert-butyl dicarbonate (Boc₂O), base | Protection of the side-chain hydroxyl group |

Advanced Purification Techniques for Modified Amino Acid Derivatives (e.g., Chromatographic Approaches)

After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, reagents, and side products. High-performance liquid chromatography (HPLC) is the most widely used technique for the purification of modified amino acid derivatives. teledyneisco.com

Reverse-phase HPLC (RP-HPLC) is particularly effective. teledyneisco.com In this method, the crude product is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase (e.g., C18). A gradient of a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing a small amount of an acid like trifluoroacetic acid (TFA), is used to elute the components. teledyneisco.com The desired product, Fmoc-L-phe(4-ch2-O-Boc), will elute at a specific retention time, allowing for its separation from impurities. The presence of the UV-active Fmoc group facilitates detection. teledyneisco.com

Flash chromatography on silica (B1680970) gel is another common purification method, especially for larger scale preparations. acs.org The choice of the chromatographic technique and conditions depends on the scale of the synthesis and the nature of the impurities. After purification, the final product's identity and purity are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Integration of Fmoc L Phe 4 Ch2 O Boc into Peptide Synthesis Protocols

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Incorporating Fmoc-L-phe(4-ch2-O-Boc)

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides in a laboratory setting. iris-biotech.de The process involves sequentially adding amino acids to a growing peptide chain that is attached to an insoluble solid support or resin. iris-biotech.de This technique simplifies the purification process as excess reagents and byproducts can be washed away by filtration after each reaction step. iris-biotech.de The Fmoc/tBu (fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common approach in SPPS. acs.org In this strategy, the temporary Fmoc group protects the Nα-amino group of the incoming amino acid and is removed by a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgresearchgate.net Permanent protecting groups, such as the tert-butyl (tBu) group, shield reactive side chains and are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). acs.orgamericanpeptidesociety.org

The incorporation of Fmoc-L-phe(4-ch2-O-Boc) into a peptide sequence via SPPS follows this general workflow. The Fmoc group on the phenylalanine derivative is removed to expose the free amine, which then participates in the coupling reaction with the next Fmoc-protected amino acid in the sequence. csic.es The Boc group on the 4-hydroxymethyl substituent of the phenyl ring remains intact during the piperidine-mediated Fmoc deprotection steps due to its stability in basic conditions.

Optimization of Coupling Conditions for Fmoc-L-phe(4-ch2-O-Boc)

The choice of coupling reagent and conditions can be influenced by the specific amino acid being incorporated. For sterically hindered amino acids, more potent activation methods may be necessary to achieve complete and efficient coupling. While specific optimization data for Fmoc-L-phe(4-ch2-O-Boc) is not extensively detailed in the provided search results, general principles of coupling optimization in Fmoc-SPPS apply. Factors such as the concentration of reagents, reaction time, and temperature are adjusted to ensure high coupling yields. For instance, protocols may use a 3-fold excess of the protected amino acid and coupling reagents relative to the resin loading capacity. csic.es The progress of the coupling reaction can be monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) test to detect the presence of unreacted free amines on the resin.

Table 1: Common Coupling Reagents in Fmoc-SPPS

| Reagent Class | Examples | Additive | Notes |

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | HOBt, Oxyma Pure | Widely used, cost-effective. |

| Uronium/Aminium Salts | HBTU, TBTU, PyBOP® | HOBt, DIPEA | Generally provide rapid and efficient coupling. |

This table provides a general overview of coupling reagents and is not specific to Fmoc-L-phe(4-ch2-O-Boc).

Considerations for Deprotection Strategies (Fmoc and Boc removal) within SPPS Cycles

The orthogonal nature of the Fmoc and Boc protecting groups is fundamental to the successful application of Fmoc-L-phe(4-ch2-O-Boc) in SPPS. acs.org The Fmoc group is labile to basic conditions, allowing for its selective removal at each cycle of peptide elongation without affecting the acid-labile Boc group. americanpeptidesociety.org

Fmoc Deprotection: The standard procedure for Fmoc removal involves treating the peptide-resin with a solution of piperidine in DMF, typically at a concentration of 20-40%. researchgate.netnih.gov The reaction is generally fast, often completed within minutes. researchgate.net The resulting dibenzofulvene byproduct is scavenged by the piperidine to form a stable adduct. researchgate.net

Boc Deprotection: The Boc group on the 4-hydroxymethyl substituent of the phenylalanine side chain is stable to the basic conditions of Fmoc deprotection. It is, however, susceptible to cleavage by strong acids. americanpeptidesociety.org This protecting group, along with other acid-labile side-chain protecting groups (like t-butyl ethers and esters), is typically removed during the final cleavage step of the peptide from the resin, which is accomplished using a high concentration of TFA, often in the presence of scavengers to prevent side reactions. acs.orgamericanpeptidesociety.org This orthogonality ensures that the side-chain hydroxyl group remains protected throughout the synthesis, preventing its participation in unwanted side reactions.

The use of an orthogonal protecting group strategy, such as the Fmoc/Boc combination in this compound, provides significant flexibility in peptide synthesis. google.com It allows for the selective deprotection and modification of specific sites within a peptide sequence.

Mitigation of Side Reactions during Peptide Elongation (e.g., Epimerization Control)

Several side reactions can occur during peptide elongation in SPPS, potentially leading to impurities in the final product. One of the significant concerns is epimerization, the change in the stereochemical configuration of an amino acid residue. mdpi.com This is particularly a risk for activated amino acids during the coupling step. mdpi.com The formation of an oxazol-5(4H)-one intermediate from the activated amino acid can lead to the loss of stereochemical integrity. mdpi.com

To minimize epimerization, the choice of coupling reagents and conditions is crucial. The use of additives like HOBt or Oxyma Pure is known to suppress racemization. merckmillipore.com For certain amino acids, particularly cysteine and histidine, significant enantiomerization has been observed with base-mediated in situ activation methods. merckmillipore.com In such cases, using neutral coupling conditions or pre-formed symmetrical anhydrides can reduce this side reaction. merckmillipore.com While specific studies on epimerization of Fmoc-L-phe(4-ch2-O-Boc) were not found, these general principles are applicable.

Another potential side reaction is the formation of diketopiperazines, which can occur at the dipeptide stage, leading to the cleavage of the peptide from the resin. mdpi.com This is more prevalent when using certain amino acid sequences and can be influenced by the choice of resin and the deprotection conditions. mdpi.com Using sterically hindered resins or incorporating the second amino acid with a Boc protecting group instead of Fmoc can help mitigate this issue. csic.es

Incomplete Fmoc deprotection can also lead to deletion sequences in the final peptide. iris-biotech.de Extending the deprotection time or using stronger base cocktails can help ensure complete removal of the Fmoc group. iris-biotech.de

Solution-Phase Peptide Synthesis Approaches Utilizing Fmoc-L-phe(4-ch2-O-Boc)

While SPPS is the dominant methodology for peptide synthesis, solution-phase synthesis remains a valuable approach, particularly for the large-scale production of shorter peptides. In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and purification is performed after each step, typically by crystallization or chromatography.

Fmoc-L-phe(4-ch2-O-Boc) can also be utilized in solution-phase peptide synthesis. The principles of protection and deprotection remain the same as in SPPS. The Fmoc group is removed using a base, and the Boc group is removed with acid. Coupling is achieved using standard activating reagents. For example, dipeptides can be synthesized by reacting an N-Fmoc protected amino acid with an amino acid methyl ester hydrochloride using a condensing agent like titanium tetrachloride (TiCl4), with the reaction being accelerated by microwave irradiation. mdpi.com The resulting dipeptide can then be purified before proceeding to the next coupling step.

A key advantage of solution-phase synthesis is the ability to fully characterize the intermediates at each stage, ensuring the purity of the final product. However, it is generally more labor-intensive and time-consuming than SPPS for longer peptides.

Chemoenzymatic or Hybrid Synthesis Strategies with Fmoc-L-phe(4-ch2-O-Boc)

Chemoenzymatic and hybrid synthesis strategies combine the advantages of chemical and enzymatic methods. Enzymes can offer high specificity and operate under mild conditions, which can be beneficial for the synthesis of complex peptides.

While specific examples of chemoenzymatic synthesis utilizing Fmoc-L-phe(4-ch2-O-Boc) are not detailed in the provided search results, the orthogonal nature of its protecting groups makes it a potentially suitable building block for such strategies. For instance, a peptide fragment containing Fmoc-L-phe(4-ch2-O-Boc) could be synthesized chemically via SPPS. After selective deprotection, this fragment could then be ligated to another peptide or molecule using an enzyme. The S-phenylacetamidomethyl (Phacm) group, for example, is a cysteine protecting group that can be removed enzymatically and is compatible with both Boc and Fmoc chemistries, illustrating the potential for orthogonal enzymatic deprotection steps in peptide synthesis. psu.edu

Hybrid strategies often involve the synthesis of protected peptide fragments by SPPS, which are then coupled together in solution. researchgate.net The use of Fmoc-L-phe(4-ch2-O-Boc) in the SPPS portion of a hybrid synthesis would proceed as previously described. The resulting protected peptide fragment, with the Boc-protected hydroxymethyl-phenylalanine incorporated, could then be used in a subsequent solution-phase fragment condensation step.

Design Principles and Research Applications of Peptides Incorporating Fmoc L Phe 4 Ch2 O Boc

Engineering of Peptidomimetics and Constrained Peptide Architectures through Fmoc-L-phe(4-ch2-O-Boc)

The incorporation of Fmoc-L-phe(4-ch2-O-Boc) into peptide sequences is a key strategy for the development of peptidomimetics and conformationally constrained peptides. These modified peptides often exhibit enhanced stability, receptor selectivity, and bioavailability compared to their natural counterparts.

The rational design of peptides with specific conformational properties is a cornerstone of medicinal chemistry and materials science. The insertion of modified amino acids like Fmoc-L-phe(4-ch2-O-Boc) can significantly influence the peptide backbone's accessible conformations. researchgate.net The bulky side chain of this amino acid can introduce steric constraints that favor specific secondary structures, such as β-turns or helical folds. This is particularly valuable in mimicking the bioactive conformation of a natural peptide ligand, thereby enhancing its binding affinity and specificity for a biological target. The ability to control peptide conformation is also critical in the design of foldamers, which are synthetic oligomers that mimic the structures of natural biopolymers. epo.org

Peptides and peptidomimetics serve as fundamental scaffolds for studying molecular recognition events. The defined and predictable conformations that can be induced by incorporating residues like Fmoc-L-phe(4-ch2-O-Boc) are instrumental in creating molecular probes to investigate protein-protein interactions. epo.org By presenting a specific spatial arrangement of functional groups, these engineered peptides can selectively bind to target proteins, enabling the elucidation of binding interfaces and the mechanisms of interaction. The development of such scaffolds is crucial for designing inhibitors of pathological protein interactions or for creating novel diagnostic tools.

Side-Chain Functionalization and Derivatization Strategies via the 4-CH2-O-Boc Moiety

The 4-CH2-O-Boc group on the phenylalanine side chain of Fmoc-L-phe(4-ch2-O-Boc) provides a unique handle for a variety of chemical modifications, expanding the functional repertoire of the resulting peptides.

A key advantage of the Fmoc/Boc protection strategy is its orthogonality. organic-chemistry.org The Fmoc group, which protects the alpha-amino group of the amino acid, is labile to basic conditions (e.g., piperidine), while the Boc group on the side chain is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). organic-chemistry.orgub.edu This orthogonality allows for the selective deprotection of the side chain without affecting the peptide backbone or other protecting groups. acs.orgresearchgate.net This selective deprotection unmasks a reactive hydroxymethyl group on the phenylalanine side chain, which can then be used for further modifications.

Table 1: Orthogonal Deprotection Conditions

| Protecting Group | Cleavage Reagent | Stability |

|---|---|---|

| Fmoc | Piperidine (B6355638) (base) | Stable to acid |

This table illustrates the fundamental principle of orthogonal protection in Fmoc/Boc chemistry, enabling selective modifications.

Application in Combinatorial Library Synthesis and Screening Methodologies

The unique properties of Fmoc-L-phe(4-ch2-O-Boc) make it a valuable component in the construction and screening of combinatorial peptide libraries. These libraries are vast collections of different peptide sequences that can be rapidly screened to identify ligands for a variety of biological targets.

The use of building blocks like Fmoc-L-phe(4-ch2-O-Boc) in split-and-pool synthesis allows for the creation of one-bead-one-compound (OBOC) libraries. nih.gov In this method, each bead in a resin support carries a unique peptide sequence. The ability to perform orthogonal, on-bead chemical modifications via the deprotected side chain of the phenylalanine derivative significantly expands the chemical diversity of the library. After screening the library against a target molecule (e.g., a receptor or enzyme), the "hit" beads can be isolated, and the structure of the active peptide can be determined by sequencing. This approach has proven to be a powerful engine for drug discovery and for identifying novel research tools. nih.govpnas.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Fmoc-L-phe(4-ch2-O-Boc) |

| Fmoc-L-phe(4-guanidino-Boc2)-OH |

| Fmoc-L-Phe(4-CH2-COOtBu)-OH |

| 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine |

| Fmoc-L-Phe(4-NH2)-OH |

| Fmoc-L-Phe(4-CH2-OtBu)-OH |

| Boc-4-OH-Phe |

| Fmoc-Cl |

| Fmoc-OSu |

| Fmoc-2-MBT |

| Z-Arg-Lys-AOMK |

| Fmoc-Lys(Boc)-AOMK |

| Fmoc-Tyr(tBu)-Wang resin |

| Fmoc-Phe(4-NO2)-OH |

| Fmoc-Lys(Boc)-OH |

| Fmoc-Tyr(tBu)-OH |

| Fmoc-Ile-OH |

| Fmoc-Cys(Trt)-OH |

| Fmoc-Lys(Dde)-OH |

| Boc-τ-OH |

| H-τ-OH |

| Fmoc-Arg(Pbf)-D-Phe-Glu(OAllyl)-Trp(Boc)-NH2 |

Strategies for Generating Diverse Peptide Libraries

The generation of vast and structurally diverse peptide libraries is fundamental to the discovery of novel bioactive molecules. The incorporation of non-proteinogenic amino acids, such as the phenylalanine derivative Fmoc-L-phe(4-ch2-O-Boc), into these libraries significantly expands the accessible chemical space and can enhance the metabolic stability and structural diversity of the library compounds. nih.gov The primary strategy for creating these libraries is chemical synthesis, which, unlike biological methods such as phage display, is not limited to the 20 proteinogenic amino acids. nih.govnih.gov

The cornerstone of this approach is the split-and-pool (or split-and-mix) synthesis method, typically performed on a solid support like TentaGel resin beads. nih.govpsu.educombichemistry.comwikipedia.org This technique allows for the creation of "one-bead-one-compound" (OBOC) libraries, where each individual bead carries a multitude of copies of a single, unique peptide sequence. nih.govutrgv.edu The process involves iterative cycles of splitting the resin beads into multiple portions, coupling a different amino acid building block to each portion, and then pooling all portions back together before the next coupling cycle. combichemistry.comwikipedia.org The number of unique compounds in the library grows exponentially with each cycle, making it possible to generate libraries with theoretical diversities of millions or even billions of compounds. nih.govnih.gov

The synthesis itself relies on standard solid-phase peptide synthesis (SPPS) protocols, most commonly utilizing Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal chemistry. nih.govacs.org In this strategy, the temporary Nα-Fmoc protecting group is removed with a mild base like piperidine, while the permanent side-chain protecting groups (like the Boc group on the phenylalanine derivative) remain intact until the final cleavage step with a strong acid. nih.govacs.org This compatibility allows for the seamless incorporation of Fmoc-L-phe(4-ch2-O-Boc) alongside other natural and unnatural amino acids.

To increase the probability of identifying active compounds ("hits"), libraries can be designed with a built-in structural bias. For instance, by strategically including motifs known to promote specific secondary structures, such as the D-Pro-L-Pro sequence for β-turns, a significant fraction of the library members can be guided towards a desired conformation. nih.gov Another key strategy involves the use of topologically segregated bilayer beads . nih.govutrgv.edu In this approach, the resin beads are treated to create distinct inner and outer layers. The outer layer displays the test compound (e.g., a complex cyclic peptide), which is accessible for screening against a biological target, while the inner core contains a corresponding linear peptide that serves as a sequestered encoding tag, inaccessible to the target protein. nih.govnih.govnih.gov

Below is a table summarizing key strategies for generating diverse peptide libraries.

| Strategy | Principle | Key Features | Relevant Compounds/Reagents |

| Split-and-Pool Synthesis | Resin support is iteratively split, coupled with different building blocks, and recombined. combichemistry.comwikipedia.org | Generates "one-bead-one-compound" (OBOC) libraries with massive diversity. nih.gov | TentaGel Resin, Fmoc-protected amino acids, Coupling reagents (HBTU, HATU). nih.govnih.gov |

| Fmoc/tBu Solid-Phase Chemistry | Utilizes an acid-labile protecting group for the side chain (e.g., Boc) and a base-labile group for the Nα-amino group (Fmoc). acs.org | Allows for the incorporation of a wide variety of unnatural amino acids; orthogonal protection scheme. nih.govnih.gov | Fmoc-L-phe(4-ch2-O-Boc), Piperidine, Trifluoroacetic acid (TFA). nih.govnih.gov |

| Biased Library Design | Incorporating specific amino acids or motifs at defined positions to favor certain secondary structures. nih.gov | Increases the probability of finding hits with desired conformations (e.g., β-turns). | D-Proline, L-Proline. nih.gov |

| Topological Segregation (Bilayer Beads) | Creating spatially distinct inner (encoding) and outer (screening) layers on each bead. nih.govnih.gov | Facilitates hit identification by physically separating the test compound from its sequenceable code. nih.gov | N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Di-tert-butyl dicarbonate (B1257347). nih.govnih.gov |

Decoding Methodologies for Library Analysis

The identification of the chemical structure of the active compound from a single "hit" bead is a critical step in the combinatorial discovery process. nih.gov Given that a library can contain millions of unique compounds, robust and high-throughput decoding methodologies are essential. Several powerful strategies have been developed to address this challenge, particularly for libraries that include unnatural building blocks like Fmoc-L-phe(4-ch2-O-Boc), which are not amenable to genetic encoding methods. nih.govnih.gov

The most direct and versatile decoding method is tandem mass spectrometry (MS/MS) . nih.gov This technique allows for the de novo sequencing of peptides, including those containing a wide variety of non-proteogenic amino acids. nih.gov For analysis, the peptide is cleaved from the single isolated hit bead, ionized, and fragmented within the mass spectrometer. The resulting fragmentation pattern (the MS/MS spectrum) provides the sequence information. acs.org To improve ionization and fragmentation, a fixed positive charge is sometimes incorporated into the peptide sequence, for example by including a lysine (B10760008) or arginine residue near the C-terminus. nih.govacs.org

A significant challenge arises with complex structures like cyclic or bicyclic peptides, which often yield convoluted fragmentation spectra. nih.govresearchgate.net To overcome this, strategies that simplify sequencing are often built into the library design itself. The topologically segregated bilayer bead approach is a prime example. nih.govnih.gov After a hit is identified by screening the cyclic peptide on the bead's surface, the corresponding linear peptide encoding tag is selectively cleaved from the bead's interior. nih.govfrontiersin.org This linear version is readily sequenced by MS/MS or partial Edman degradation, directly revealing the structure of the active cyclic compound. frontiersin.org

An alternative to peptide-based encoding is the use of chemical encoding tags . In this method, the bead's core is derivatized with a set of cleavable linker molecules. ucdavis.edu During each step of the library synthesis on the bead's surface, a parallel reaction occurs on the internal coding blocks. Each building block used in the library is represented by a unique coding tag with a distinct molecular mass. After screening, the tags from a hit bead are cleaved and analyzed by mass spectrometry. The molecular masses of the detected tags unambiguously identify the building blocks and thus the structure of the library compound. ucdavis.edu

A different conceptual approach relies on Amino Acid Analysis (AAA) for decoding. psu.edu This method requires a specific library design where amino acids are grouped into "unique pairs" and assigned to two distinct positions within the peptide sequence. psu.eduresearchgate.net After a hit bead is isolated, the peptide is hydrolyzed to its constituent amino acids, which are then quantified. The relative amounts of the amino acids reveal which "unique pair" was used at each position, thereby decoding the sequence. psu.edu This method has the advantage of providing quality control for each bead, as failed or truncated sequences can be easily identified. psu.edu

A summary of these decoding methodologies is presented in the table below.

| Methodology | Principle | Advantages | Limitations |

| Tandem Mass Spectrometry (MS/MS) | Direct de novo sequencing of the peptide cleaved from a single bead based on its fragmentation pattern. nih.gov | High-throughput; applicable to a vast diversity of unnatural amino acids. nih.gov | Complex structures like cyclic peptides can be difficult to sequence directly. researchgate.net |

| Linear Peptide Encoding | A linear, easily sequenceable version of the peptide is synthesized in the bead's interior as a code for the test compound on the surface. nih.govnih.gov | Simplifies sequencing of complex cyclic or modified peptides; compatible with MS/MS and Edman degradation. frontiersin.org | Requires synthesis of two separate molecules (test compound and tag) on each bead. |

| Chemical Tag Encoding | Non-peptidic tags with unique molecular weights are attached to the bead's core to encode each synthetic step. ucdavis.edu | Decoding is clear and unambiguous based on molecular mass; avoids complexities of peptide sequencing. ucdavis.edu | Requires synthesis and attachment of a unique set of coding molecules. |

| Amino Acid Analysis (AAA) | The peptide on a hit bead is hydrolyzed and the composition of its amino acids is quantified to deduce the sequence based on a "unique pair" design. psu.eduresearchgate.net | Provides inherent quality control for each bead's synthesis. psu.edu | Requires a constrained library design; only suitable for focused libraries. researchgate.net |

Analytical and Methodological Advancements in Peptide Chemistry with Fmoc L Phe 4 Ch2 O Boc Derivatives

Advanced Spectroscopic and Chromatographic Methods for Characterizing Modified Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the detailed structural elucidation of these modified peptides. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY) NMR experiments are employed to confirm the presence and connectivity of atoms within the modified residue. For instance, ¹H NMR spectra would show characteristic signals for the aromatic protons of the phenylalanine ring, the methylene (B1212753) protons of the -CH₂-O- linker, the protons of the Fmoc group, and the nine equivalent protons of the Boc group's tert-butyl moiety uaeu.ac.ae. ¹³C NMR provides complementary information, confirming the carbon skeleton of the entire molecule uaeu.ac.aeacs.org.

Mass Spectrometry (MS) is indispensable for determining the molecular weight of the synthesized peptide, thereby confirming the successful incorporation of the Fmoc-L-phe(4-ch2-O-Boc) residue. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), provide highly accurate mass measurements, often to within a few parts per million, allowing for the unambiguous determination of the peptide's elemental composition acs.orgyoutube.com.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is the primary method for assessing the purity of the synthesized peptide and for its purification from by-products of the synthesis process mdpi.com. The method separates the target peptide from deletion sequences, incompletely deprotected peptides, or other impurities based on differences in hydrophobicity. The purity is typically determined by integrating the peak area of the desired peptide in the chromatogram cityu.edu.hk.

Below is a table summarizing typical analytical data for a peptide containing a modified phenylalanine residue.

| Analytical Method | Parameter | Typical Observation | Purpose |

| ¹H NMR | Chemical Shift (δ) | Characteristic peaks for Fmoc, Boc, and phenylalanine aromatic/aliphatic protons. | Structural Confirmation |

| ¹³C NMR | Chemical Shift (δ) | Resonances corresponding to the carbonyls, aromatic, and aliphatic carbons. | Carbon Skeleton Verification |

| HRMS (ESI) | m/z | [M+H]⁺, [M+Na]⁺ ions matching the calculated exact mass of the peptide. | Molecular Weight Determination & Formula Confirmation |

| RP-HPLC | Retention Time (tR) | A single major peak indicating high purity. | Purity Assessment & Purification |

Computational Chemistry Approaches for Predicting Conformational Preferences and Interactions

Computational chemistry provides invaluable insights into the structural and dynamic properties of peptides containing modified residues like Fmoc-L-phe(4-ch2-O-Boc), which can be difficult to study experimentally. These methods help predict how the modification influences the peptide's secondary structure and its interactions with biological targets.

Molecular Dynamics (MD) Simulations are used to explore the conformational landscape of peptides in solution. By simulating the movement of atoms over time, MD can reveal the preferred three-dimensional structures and flexibility of a peptide containing the modified residue researchgate.netnih.govnih.govscispace.com. These simulations are crucial for understanding how the bulky, flexible side chain of Fmoc-L-phe(4-ch2-O-Boc) might influence the peptide's propensity to adopt specific secondary structures, such as α-helices or β-sheets, or to self-assemble into larger nanostructures nih.govnih.gov.

Density Functional Theory (DFT) is a quantum mechanical method used to perform high-accuracy calculations on the electronic structure of molecules. DFT is particularly useful for studying the intrinsic conformational preferences of the modified amino acid itself or within a small dipeptide or tripeptide segment nih.govmdpi.comunc.edu. It can accurately calculate the relative energies of different side-chain rotamers and backbone torsion angles, providing a detailed understanding of the intramolecular forces, such as hydrogen bonds, that stabilize certain conformations mdpi.comnih.gov.

Peptide-Protein Docking and Interaction Prediction involves computational methods to predict how a modified peptide might bind to a target protein. While standard protein prediction methods are often not suitable for peptides with unnatural amino acids, specialized computational pipelines are being developed youtube.com. These approaches are essential in drug design to predict the binding affinity and mode of interaction of a peptide therapeutic with its receptor. However, a significant challenge is the accurate parameterization of unnatural amino acids for use in standard force fields, which are the empirical energy functions used in MD and docking simulations researchgate.net.

The table below outlines key computational approaches used in the study of modified peptides.

| Computational Method | Primary Application | Information Gained | Key Challenge |

| Molecular Dynamics (MD) | Simulating peptide behavior in a solvent environment. | Conformational ensembles, flexibility, solvent interactions, self-assembly. | Force field parameterization for unnatural residues. |

| Density Functional Theory (DFT) | Calculating electronic structure and energies of conformers. | Accurate relative energies, intramolecular hydrogen bonding, rotational barriers. | Computationally expensive for large systems. |

| Molecular Docking | Predicting the binding mode of a peptide to a receptor. | Binding pose, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | Scoring function accuracy for modified peptides. |

Future Directions in the Synthesis and Application of Advanced Fmoc-Protected Amino Acid Building Blocks

The field of peptide science is continuously evolving, with a strong focus on the development of new synthetic methodologies and the creation of peptides with enhanced therapeutic properties. Advanced building blocks like Fmoc-L-phe(4-ch2-O-Boc) are at the forefront of this innovation.

A major trend is the development of more efficient and sustainable synthetic strategies. This includes the optimization of solid-phase peptide synthesis (SPPS) protocols to reduce synthesis time and improve the purity of crude peptides scispace.comresearchgate.net. There is also a growing emphasis on "green" chemistry, which involves developing protecting groups that can be cleaved under milder conditions, reducing waste, and using safer solvents researchgate.net.

The future will likely see an expansion in the diversity of commercially available Fmoc-protected building blocks with unique side-chain functionalities. The incorporation of non-natural amino acids is a key strategy for improving the stability, bioavailability, and target specificity of peptide drugs nih.gov. Modifications such as N-methylation and the introduction of conformational constraints (e.g., cyclization) are used to overcome the inherent limitations of natural peptides, such as poor proteolytic stability researchgate.netnih.gov. Building blocks that facilitate these modifications will be in high demand.

Furthermore, the application of advanced building blocks is expected to expand beyond traditional therapeutics. The ability of Fmoc-amino acids and short peptides to self-assemble into functional materials like hydrogels opens up new avenues in drug delivery, cell cultivation, and bio-templating nih.gov. The continued development of novel building blocks will fuel innovation in these areas, leading to more sophisticated and "intelligent" biomaterials. The synergy between advanced synthesis, computational design, and a deeper understanding of structure-activity relationships will drive the next generation of peptide-based technologies.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Fmoc-L-Phe(4-CH₂-O-Boc) to ensure stability during peptide synthesis?

- Methodological Answer : Store the compound in a sealed container under inert gas (e.g., argon) at -20°C in a dry, well-ventilated environment. Avoid exposure to moisture, as hydrolysis of the Boc group can occur under acidic or humid conditions. Use desiccants in storage units and verify humidity levels with hygrometers .

Q. How should researchers handle Fmoc-L-Phe(4-CH₂-O-Boc) to minimize decomposition under laboratory conditions?

- Methodological Answer :

- Personal Protection : Wear CE-certified nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and dissolution .

- Solvent Compatibility : Dissolve in aprotic solvents like DMF (1 mmol/2 mL) to avoid premature deprotection. Pre-purge solvents with inert gas to remove residual moisture .

- Workflow : Limit exposure to ambient light and oxygen by using amber vials and conducting reactions under nitrogen atmospheres .

Q. What analytical techniques are essential for verifying the purity and identity of Fmoc-L-Phe(4-CH₂-O-Boc) after synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (260 nm for Fmoc groups) to assess purity (>95% target peak area).

- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on aromatic protons (δ 7.0–7.7 ppm for Fmoc) and Boc methyl groups (δ 1.4 ppm) .

- Mass Spectrometry : Validate molecular weight using ESI-MS (expected [M+H]⁺ = 473.6 g/mol) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating Fmoc-L-Phe(4-CH₂-O-Boc) into solid-phase peptide synthesis (SPPS) protocols?

- Methodological Answer :

- Activation Reagents : Use HBTU/HOBt or PyBOP with DIEA (2–4 eq) in DMF for efficient carboxylate activation.

- Coupling Time : Extend reaction times to 2–4 hours to account for steric hindrance from the Boc-protected hydroxymethyl group.

- Monitoring : Perform Kaiser tests to detect free amines; repeat couplings if ninhydrin-positive results persist .

Q. What strategies are effective in identifying and mitigating side reactions involving the Boc-protected hydroxymethyl group during peptide elongation?

- Methodological Answer :

- Side Reaction Analysis : Use LC-MS to detect β-elimination or Boc cleavage byproducts. Adjust coupling pH to 8.5–9.0 to minimize base-sensitive degradation.

- Protection Alternatives : Temporarily replace Boc with Alloc (allyloxycarbonyl) for acid-labile sequences, enabling orthogonal deprotection with Pd(0) catalysts .

- Temperature Control : Maintain reaction temperatures <25°C to reduce thermal decomposition risks .

Q. How does the steric bulk of the Boc-protected hydroxymethyl group influence the conformational dynamics of peptides containing Fmoc-L-Phe(4-CH₂-O-Boc)?

- Methodological Answer :

- Circular Dichroism (CD) : Compare spectra of peptides with/without the modified residue to assess α-helix or β-sheet disruption.

- Molecular Dynamics (MD) Simulations : Model steric interactions using software like GROMACS; parameterize force fields for Boc group van der Waals radii.

- X-ray Crystallography : Resolve crystal structures to identify torsional constraints imposed by the substituent .

Data Contradictions and Resolution

- Solubility Variability : reports solubility in DMF, while other studies note precipitation in THF. Resolve by pre-solubilizing in DMF before adding to polar aprotic solvents .

- Stability Claims : Some sources suggest room-temperature stability, but recommends -20°C storage. Validate via accelerated stability studies (40°C/75% RH) to determine optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.